![molecular formula C15H13N3O B11664597 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide CAS No. 293766-48-0](/img/structure/B11664597.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenylprop-2-en-1-ylidene group attached to a pyridine-2-carbohydrazide moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of pyridine-2-carbohydrazide with cinnamaldehyde under specific reaction conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput in industrial production .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. The compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z,2E)-3-(3-Nitrophenyl)-2-propen-1-ylidene]-2-pyridine carbohydrazide
- 3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(1Z,2E)-2-Methyl-3-phenyl-2-propen-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE stands out due to its unique structural features and versatile reactivity.
Properties
CAS No. |
293766-48-0 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(14-10-4-5-11-16-14)18-17-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19)/b9-6+,17-12- |
InChI Key |
YOVZDLVBJIJMEF-NPDFUIFFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


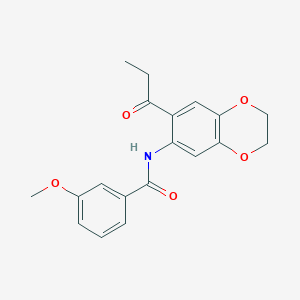
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11664520.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664531.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11664533.png)
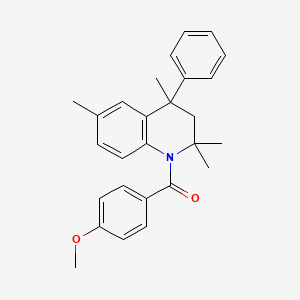
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664550.png)
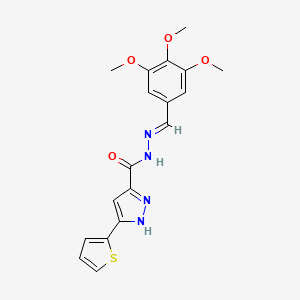
![butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B11664556.png)
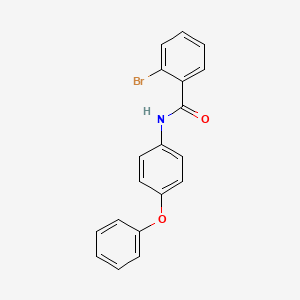
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11664562.png)
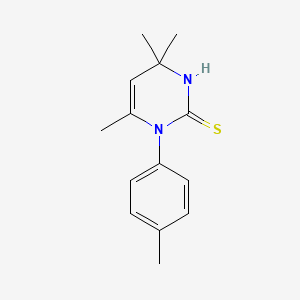
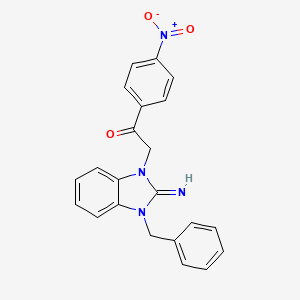
![(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11664576.png)
![N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664590.png)
